L-Beta-homophenylalanine methyl ester hydrochloride is a derivative of the amino acid homophenylalanine, which features a methyl ester group. This compound is classified as a beta-amino acid, which is characterized by having the amino group on the beta carbon relative to the carboxylic acid group. It is recognized for its potential applications in pharmaceutical chemistry, particularly in the synthesis of various bioactive compounds.
L-Beta-homophenylalanine methyl ester hydrochloride can be synthesized from L-homophenylalanine, which itself can be derived from natural sources or synthesized through chemical methods. The compound is commercially available from suppliers like Sigma-Aldrich, indicating its relevance in research and development settings .
The synthesis of L-Beta-homophenylalanine methyl ester hydrochloride typically involves several steps:
A detailed synthetic route may include the following:
L-Beta-homophenylalanine methyl ester hydrochloride has a distinct molecular structure characterized by:
This structure allows for unique interactions in biological systems, influencing its pharmacological properties.
L-Beta-homophenylalanine methyl ester hydrochloride can participate in various chemical reactions, including:
The reactivity of the compound is influenced by its functional groups, particularly the ester and amine functionalities, which can engage in condensation reactions or coupling with other amino acids using coupling agents like HATU (1-Hydroxybenzotriazole).
The mechanism of action of L-Beta-homophenylalanine methyl ester hydrochloride primarily relates to its role as a building block in peptide synthesis and its potential pharmacological activities. It may act as an inhibitor for certain enzymes, similar to other beta-amino acids, impacting metabolic pathways.
Research indicates that derivatives of homophenylalanine exhibit inhibitory effects on specific enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which is relevant in diabetes management .
The compound's stability and solubility make it suitable for various formulations in pharmaceutical applications.
L-Beta-homophenylalanine methyl ester hydrochloride has several scientific uses, including:
Friedel-Crafts acylation serves as a pivotal step in constructing the homophenylalanine backbone. In one optimized route, N-phthaloyl-L-aspartic anhydride undergoes benzene-mediated acylation to yield a β-keto acid intermediate, which is subsequently decarboxylated and stereoselectively reduced. This method achieves 55% overall yield with >99% enantiomeric excess (ee) of L-homophenylalanine precursors, crucial for downstream esterification [1]. Knoevenagel condensation further complements this strategy by enabling C-C bond formation between carbonyls and active methylene groups, as demonstrated in DPP-4 inhibitor syntheses where 3,4-difluorobenzaldehyde is condensed with malonates prior to catalytic reduction [3] [7].
Table 1: Key Performance Metrics in Friedel-Crafts Routes
Starting Material | Critical Step | Yield | ee (%) |
---|---|---|---|
N-Phthaloyl-L-aspartic anhydride | Friedel-Crafts acylation/decarboxylation | 55% | >99 |
3,4-Difluorobenzaldehyde | Knoevenagel/reduction | 86%* | 97.9 |
*After chiral resolution [1] [3]
Transaminases enable asymmetric synthesis of L-β-homophenylalanine (L-HPA) from 2-oxo-4-phenylbutanoic acid (OPBA). Using L-glutamine as an amine donor, the reaction equilibrium shifts favorably due to spontaneous cyclization of the co-product α-ketoglutaramate to 2-hydroxy-5-oxoproline. Fed-batch methodologies with in situ crystallization enhance productivity, yielding >18 g/L L-HPA with >99% ee. The crystallized L-HPA is then esterified using trimethylchlorosilane (TMSCl)/methanol, achieving near-quantitative conversion to the methyl ester hydrochloride [9] [6].
Diastereomeric salt formation remains widely adopted for resolving racemic β-homophenylalanine mixtures. N-Acyl derivatives are treated with chiral amines (e.g., dehydroabietylamine), and successive recrystallizations afford enantiopure L-isomers. Alternatively, enzymatic resolution using aminoacylases selectively deprotects the L-enantiomer of N-acetyl-DL-homophenylalanine, followed by esterification. These methods typically deliver 97–99% ee but incur yield penalties (30–50%) due to iterative crystallizations [1] [4].
L-β-Homophenylalanine methyl ester, HCl serves as a sterically constrained hydrophobic building block in SPPS. Its methyl ester moiety eliminates the need for backbone protecting groups, streamlining incorporation into peptide chains. This derivative enhances proteolytic stability in drug candidates like DPP-4 inhibitors, where the β-amino acid geometry and aromatic side chain improve target affinity [2] [3] [8]. Cleavage from resin is achieved via hydrazinolysis (2% hydrazine/DMF), preserving ester integrity without detectable racemization [8].
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) mediates high-yield couplings (>90%) between L-β-homophenylalanine methyl ester and N-protected amino acids. Compared to DCC or HOBt, HATU suppresses racemization during segment condensations, as verified by chiral HPLC. Optimal conditions use 2–4 eq. HATU with DIEA in anhydrous DMF at 0°C, enabling rapid amide bond formation (complete in <30 min) [1] [2].
Table 2: Coupling Agent Efficiency in SPPS
Coupling Agent | Reaction Time (min) | Yield (%) | Racemization Risk |
---|---|---|---|
HATU | 30 | >90 | Low |
DIC/HOBt | 120 | 75–85 | Moderate |
EDC | 180 | 70–80 | High |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1